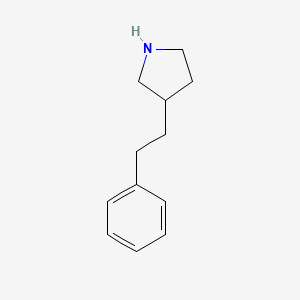

3-(2-Phenylethyl)pyrrolidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZRMVTXAKDQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396256 | |

| Record name | 3-(2-Phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613676-70-3 | |

| Record name | 3-(2-Phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Phenylethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Phenylethyl)pyrrolidine: Synthesis, Analysis, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-(2-Phenylethyl)pyrrolidine (CAS Number: 613676-70-3), a versatile heterocyclic compound of significant interest in pharmaceutical development and neuroscience research. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and this specific derivative serves as a crucial building block for creating complex molecular architectures.[1][2] This document details the compound's physicochemical properties, presents a representative synthetic methodology, outlines robust analytical protocols for characterization and quality control, explores its applications in drug discovery, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's scientific and practical attributes.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle.[3][4] Its structure, featuring a phenylethyl group attached to the pyrrolidine ring, makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting neurological disorders.[1][5][6]

The definitive identifier for this chemical entity is its Chemical Abstracts Service (CAS) number.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 613676-70-3 | [1][7] |

| Molecular Formula | C12H17N | [1][7] |

| Molecular Weight | 175.27 g/mol | [1][7] |

| Appearance | Liquid or Solid | [1] |

| Purity | ≥ 99% (by HPLC) | [1] |

| SMILES String | C1CC(CCc2ccccc2)CN1 | |

| InChI Key | GLZRMVTXAKDQMC-UHFFFAOYSA-N | |

| MDL Number | MFCD01862538 | [1] |

| PubChem ID | 3775012 | [1] |

Synthesis and Manufacturing Principles

While proprietary synthesis routes are common, a plausible and established method for creating N-substituted pyrrolidines involves the alkylation of a pyrrolidine precursor. The synthesis of a related compound, 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine, proceeds by reacting the corresponding pyrrolidine with 2-bromoethylbenzene in the presence of a base like potassium carbonate.[8] This general principle can be adapted for the synthesis of this compound.

Causality in Experimental Design:

-

Choice of Reactants: A pyrrolidine derivative (the nucleophile) and a phenylethyl halide (the electrophile) are selected. 2-Bromoethylbenzene is a common and effective electrophile for this purpose.

-

Solvent Selection: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction without interfering.

-

Base: A mild inorganic base such as potassium carbonate (K2CO3) is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

-

Purification: Flash column chromatography is the method of choice for purification. Its effectiveness lies in its ability to separate the desired product from unreacted starting materials and byproducts based on polarity, ensuring high purity of the final compound.[8]

The following diagram illustrates a representative workflow for this synthetic approach.

Sources

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-(2-Phenylethyl)pyrrolidine

This compound is a heterocyclic organic compound featuring a saturated, five-membered nitrogen-containing pyrrolidine ring substituted at the 3-position with a phenylethyl group. While seemingly a simple molecule, its structure represents a confluence of two highly significant pharmacophores: the pyrrolidine ring and the phenethylamine backbone. The pyrrolidine motif is a cornerstone in modern drug discovery, present in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensionality and stereochemical complexity into a molecule.[1][2] This non-planar, saturated ring system allows for a more comprehensive exploration of pharmacophore space compared to its aromatic counterparts.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a detailed examination of the molecular architecture of this compound, established synthetic protocols, and its role as a versatile building block in the synthesis of complex therapeutic agents, particularly those targeting the central nervous system.[3][4]

Section 1: Core Molecular Structure and Physicochemical Properties

The structure of this compound consists of a pyrrolidine ring, which is a saturated heterocycle, linked via a carbon-carbon bond from its C3 position to an ethyl bridge, which in turn is connected to a phenyl group. This arrangement makes it an isomer of the more widely known stimulant 1-(2-Phenylethyl)pyrrolidine (PEP), where the phenylethyl group is attached to the nitrogen atom.[5] The distinction in connectivity profoundly alters its chemical and pharmacological profile, positioning the 3-substituted isomer primarily as a synthetic intermediate rather than an active pharmacological agent itself.[3][4]

The presence of a chiral center at the C3 position of the pyrrolidine ring means the compound can exist as a racemic mixture of (R) and (S) enantiomers. The stereochemistry at this position is often critical in drug design, as different enantiomers can exhibit vastly different binding affinities and biological activities.[2]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 613676-70-3 | [3][6][7] |

| Molecular Formula | C₁₂H₁₇N | [3][6][7] |

| Molecular Weight | 175.27 g/mol | [3][6][7] |

| Appearance | Liquid or Solid | [3][6] |

| SMILES String | C1CC(CCc2ccccc2)CN1 | [6][8] |

| InChI Key | GLZRMVTXAKDQMC-UHFFFAOYSA-N | [6][8] |

| Purity | ≥ 99% (via HPLC) is commercially available | [3] |

| Storage Conditions | 0-8 °C | [3] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 3-substituted pyrrolidines is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in bioactive molecules.[9] General strategies often involve the functionalization of pre-existing pyrrolidine rings, cyclization of acyclic precursors, or catalytic modifications of pyrroline intermediates.[10][11][12]

One robust and illustrative approach to synthesizing this compound involves a Wittig reaction to construct the carbon backbone, followed by reduction and cyclization. This multi-step process provides clear control over the molecular architecture.

Representative Synthetic Workflow

The following protocol outlines a plausible and instructive pathway for the synthesis of this compound, starting from commercially available N-Boc-3-pyrrolidinone.

Experimental Protocol: Synthesis of this compound

Step 1: Wittig Olefination to Form the Alkene Intermediate

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq.), dropwise. The solution will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 30 minutes.

-

Causality Insight: The strong, non-nucleophilic base is essential to deprotonate the phosphonium salt, generating the nucleophilic ylide required for the Wittig reaction. THF is the solvent of choice due to its anhydrous nature and ability to solvate the organometallic species.

-

-

Carbonyl Addition: Add a solution of N-Boc-3-pyrrolidinone (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-phenylethylidene)pyrrolidine.

Step 2: Catalytic Hydrogenation of the Alkene

-

Reaction Setup: Dissolve the alkene intermediate from Step 1 in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

-

Causality Insight: Palladium on carbon is a highly efficient and standard catalyst for the reduction of carbon-carbon double bonds. The hydrogenation ensures the saturation of the side chain, leading to the desired phenylethyl group.

-

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting N-Boc-3-(2-phenylethyl)pyrrolidine is often pure enough for the next step.

Step 3: Deprotection of the Boc Group

-

Acidolysis: Dissolve the Boc-protected pyrrolidine from Step 2 in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at room temperature.

-

Causality Insight: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions (acidolysis), releasing the free secondary amine.

-

-

Reaction and Workup: Stir the reaction for 1-2 hours. The evolution of gas (isobutylene and CO₂) will be observed. After completion, concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained.[13] To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 2M NaOH) to pH >12, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic layer and concentrate to yield the final product, this compound.

Visualization of Synthetic Workflow

Caption: A representative three-step synthesis of this compound.

Section 3: Applications in Research and Development

This compound is primarily valued as a versatile building block for constructing more complex molecules with potential therapeutic applications.[3][4] Its utility spans several key areas of research.

-

Pharmaceutical Development: The compound serves as a crucial intermediate in the synthesis of novel drugs, especially those targeting neurological disorders.[3][4] The pyrrolidine scaffold can be further functionalized at the nitrogen atom or other positions to modulate activity and selectivity for specific receptors or enzymes.

-

Neuroscience Research: It is employed in studies investigating neurotransmitter systems.[3][4] By incorporating this structure into new chemical entities, researchers can probe the structure-activity relationships (SAR) of ligands for dopamine, serotonin, or other neurotransmitter receptors.

-

Organic Synthesis: In a broader context, it provides a rigid, three-dimensional scaffold that chemists can leverage to create diverse chemical libraries for high-throughput screening in drug discovery programs.[3][4]

The strategic placement of the phenylethyl group at the 3-position allows for the synthesis of analogs that are structurally distinct from N-substituted phenethylamines, offering a pathway to novel intellectual property and potentially different pharmacological profiles.

Role as a Scaffold in Drug Design

The diagram below illustrates the logical flow of how the this compound core can be elaborated upon in a typical drug discovery campaign. The secondary amine provides a convenient handle for modification, while the phenyl ring can be substituted to fine-tune electronic and steric properties.

Caption: Drug discovery workflow utilizing the this compound scaffold.

References

- This compound. Chem-Impex. [Link]

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl

- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Phenylethylpyrrolidine. Wikipedia. [Link]

- This compound hydrochloride. Chemsrc. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Europe PMC. [Link]

- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pyrrolidine synthesis [organic-chemistry.org]

- 13. CAS#:936225-50-2 | this compound hydrochloride | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 3-(2-Phenylethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-phenylethyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis is a key step in the development of new therapeutic agents. This guide provides a detailed exploration of the primary synthetic pathways to this valuable molecule. Eschewing a rigid template, this document is structured to provide a logical and in-depth understanding of the retrosynthetic possibilities and practical synthetic routes. It emphasizes the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature. Key pathways, including reductive amination, catalytic hydroarylation, and strategies involving Grignard reagents and succinimide derivatives, are critically evaluated. Each section includes mechanistic insights, detailed experimental procedures, comparative data, and visual diagrams to facilitate comprehension and application in a research and development setting.

Introduction and Strategic Overview

The pyrrolidine ring is a cornerstone of numerous natural products and pharmaceuticals. When substituted at the 3-position with a phenylethyl group, the resulting molecule, this compound, presents a three-dimensional architecture that is frequently exploited for potent and selective interactions with biological targets. For instance, analogs of this structure are investigated as ligands for serotonin and dopamine receptors.[1]

The synthesis of this target molecule can be approached from several angles, primarily revolving around two key strategic decisions: the method of forming the pyrrolidine ring and the stage at which the phenylethyl side chain is introduced. This guide will dissect these strategies, providing the technical detail necessary for laboratory application.

Retrosynthetic Analysis

A logical starting point for designing a synthesis is the deconstruction of the target molecule. The primary disconnections for this compound reveal the major synthetic strategies that will be explored in this guide.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two core approaches:

-

Strategy A (Cyclization): Forming the pyrrolidine ring from an acyclic precursor that already contains the complete carbon skeleton. This is often achieved via intramolecular nucleophilic substitution or reductive amination.

-

Strategy B (C-C Bond Formation): Attaching the phenylethyl side chain to a pre-formed pyrrolidine or pyrroline ring. This can be accomplished through methods like Grignard reactions, catalytic coupling, or the reduction of a styryl intermediate.

Pathway I: Palladium-Catalyzed Hydroarylation of a Pyrroline

One of the most direct and modern approaches to 3-substituted pyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl-2,3-dihydropyrrole (pyrroline). This method stands out for its efficiency in forming the crucial C-C bond directly onto the heterocyclic core.[2]

Mechanistic Rationale

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation.[3] In the context of cycloalkenes like pyrrolines, the reaction can be steered away from the typical Heck product (an unsaturated pyrrolidine) towards a hydroarylation product (a saturated pyrrolidine). This is achieved by intercepting a key palladium-hydride intermediate, which reductively eliminates to furnish the final saturated product. The choice of N-substituent on the pyrroline is critical; N-alkyl groups favor the desired hydroarylation pathway, whereas N-acyl groups tend to yield traditional Heck products.[1][2]

Caption: Simplified workflow for Pd-catalyzed hydroarylation.

Advantages & Disadvantages

| Advantages | Disadvantages |

| High Atom Economy: Direct C-H activation. | Catalyst Cost: Palladium catalysts can be expensive. |

| Directness: Single step from common precursors. | Substrate Scope: Sensitive to N-substituent. |

| Good Functional Group Tolerance. [4] | Optimization Required: Conditions can be sensitive. |

Experimental Protocol: Hydroarylation of N-Boc-2,3-dihydropyrrole

While the direct hydroarylation with phenylethyl bromide is less documented, a highly analogous and well-established two-step procedure involves a Heck reaction with styrene followed by catalytic hydrogenation.

Step 1: Heck Vinylation of N-Boc-2,3-dihydropyrrole with Styrene

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-2,3-dihydropyrrole (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.1 eq).

-

Add a solvent, typically acetonitrile or DMF, and a base, such as triethylamine (Et₃N, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, N-Boc-3-styryl-2,3-dihydropyrrole, by flash column chromatography.

Step 2: Catalytic Hydrogenation

-

Dissolve the purified N-Boc-3-styryl-2,3-dihydropyrrole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

-

Stir vigorously at room temperature until hydrogen uptake ceases. This step reduces both the styryl double bond and the pyrroline double bond simultaneously.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-3-(2-phenylethyl)pyrrolidine.

-

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Pathway II: Synthesis via Succinimide Derivatives

This pathway builds the carbon skeleton first and then forms the pyrrolidine ring through reduction. It offers a robust and often high-yielding route starting from readily available materials.[5]

Mechanistic Rationale

The core of this strategy is the reduction of a succinimide (a pyrrolidine-2,5-dione) to a pyrrolidine. The phenylethyl group can be introduced at different stages. A common approach involves a Michael addition to a maleimide, followed by reduction.

-

Michael Addition: An appropriate nucleophile (e.g., a phenylacetonitrile-derived carbanion) adds to an N-substituted maleimide.

-

Cyclization/Hydrolysis: Subsequent reactions form the 3-substituted succinimide ring.

-

Reduction: The two carbonyl groups of the succinimide are fully reduced to methylenes using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Caption: Workflow for synthesis from a succinimide precursor.

Advantages & Disadvantages

| Advantages | Disadvantages |

| High Yields: Often provides good overall yields. | Harsh Reagents: Uses strong reducing agents like LiAlH₄. |

| Versatility: Many derivatives are accessible.[6] | Multiple Steps: Can be longer than other routes. |

| Readily Available Starting Materials. | Potential for Side Reactions during reduction. |

Experimental Protocol: Reduction of 3-Benzyl-N-methylsuccinimide

This protocol illustrates the key reduction step. The precursor, 3-benzylsuccinimide, can be synthesized via several literature methods. The phenylethyl group is formed by reduction of the benzyl C-C bond and the carbonyl C=O bonds.

-

Carefully add lithium aluminum hydride (LiAlH₄, ~4.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere, cooled in an ice bath.

-

Dissolve 3-benzyl-N-methylsuccinimide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield N-methyl-3-phenethylpyrrolidine.

Note: The N-substituent can be chosen or modified in subsequent steps to obtain the N-unsubstituted target molecule if desired.

Pathway III: Grignard Reaction with a Pyrrolidin-3-one Precursor

This pathway utilizes the classic Grignard reaction to form the key carbon-carbon bond between the pyrrolidine ring and the phenylethyl side chain.[7][8]

Mechanistic Rationale

A Grignard reagent, phenylethylmagnesium bromide, is prepared from 2-phenylethyl bromide and magnesium metal.[9][10] This potent nucleophile then attacks the electrophilic carbonyl carbon of a protected N-substituted-pyrrolidin-3-one. The resulting tertiary alcohol is then deoxygenated to furnish the final product.

-

Grignard Formation: Ph-CH₂CH₂-Br + Mg → Ph-CH₂CH₂-MgBr

-

Nucleophilic Addition: The Grignard reagent adds to the ketone, forming a magnesium alkoxide intermediate.

-

Workup: Acidic workup protonates the alkoxide to yield a tertiary alcohol.

-

Deoxygenation: The tertiary alcohol is removed, typically via a two-step process involving conversion to a good leaving group (like a tosylate) followed by reductive cleavage, or via radical deoxygenation (e.g., Barton-McCombie reaction). A more direct method is catalytic hydrogenation which can effect hydrogenolysis of the benzylic alcohol.

Advantages & Disadvantages

| Advantages | Disadvantages |

| Robust C-C Bond Formation. [11] | Moisture Sensitive: Grignard reagents require anhydrous conditions. |

| Convergent Synthesis. | Multi-step Deoxygenation: Removal of the hydroxyl group can be challenging. |

| Well-Established Chemistry. [12] | Substrate Availability: Pyrrolidin-3-one precursors can be expensive. |

Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(hydroxy)-3-(2-phenylethyl)pyrrolidine

-

Prepare phenylethylmagnesium bromide by reacting 2-phenylethyl bromide (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether or THF under an inert atmosphere.[9]

-

In a separate flask, dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the prepared Grignard solution to the pyrrolidinone solution via cannula or syringe.

-

Allow the reaction to stir at low temperature for 1-2 hours, then warm slowly to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting tertiary alcohol by flash column chromatography.

Step 2: Deoxygenation via Catalytic Hydrogenolysis

-

Dissolve the purified alcohol from Step 1 in ethanol.

-

Add a catalyst such as Palladium on Carbon (10 mol%) and a strong acid, like concentrated HCl or H₂SO₄ (catalytic amount).

-

Place the mixture under a hydrogen atmosphere (50-100 psi) in a pressure vessel (Parr apparatus).

-

Heat the reaction to 50-60 °C and stir until TLC/GC-MS analysis indicates complete conversion.

-

Cool the vessel, carefully vent the hydrogen, and filter the catalyst through Celite.

-

Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product as needed. The Boc group may be cleaved under these acidic conditions.

Comparative Analysis of Synthetic Pathways

| Pathway | Key Reaction | Starting Materials | Key Strengths | Key Weaknesses |

| I: Hydroarylation | Mizoroki-Heck | Pyrroline, Styrene | Direct, atom-economical, modern method. | Requires palladium catalyst, multi-step variant. |

| II: Succinimide Route | Imide Reduction | Maleimide, Phenylacetic acid deriv. | High yields, reliable, versatile. | Uses harsh reagents (LiAlH₄), multiple steps. |

| III: Grignard Route | Grignard Addition | Pyrrolidin-3-one, Phenethyl bromide | Convergent, robust C-C bond formation. | Strict anhydrous conditions, deoxygenation step. |

The optimal choice of synthesis depends heavily on the specific requirements of the research program, including scale, cost, available equipment, and desired purity. For rapid analog synthesis on a small scale, the palladium-catalyzed routes offer flexibility. For larger-scale, cost-effective synthesis, the succinimide route may be preferable despite its length.

References

- University of Wisconsin-Madison. (n.d.). Grignard Reaction.

- Stephenson, C. R., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2854-2865.

- Guillarme, S., et al. (2010). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 2(1), 25-52.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Winthrop University. (2012). The Grignard Reaction.

- Valverde, M. G., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250.

- Stephenson, C. R., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2854-2865.

- Al-Ghorbani, M., et al. (2022). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. Molecules, 27(21), 7247.

- ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.

- ResearchGate. (2020). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.

- ResearchGate. (2021). Synthesis of 3‐Aryl Pyrrolidine Derivatives.

- Ohio Dominican University. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.

- Arkivoc. (2011). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1.

- International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis And Antioxidant Activity Of Succinimide Derivative.

- OSTI.gov. (2014). An efficient, optimized synthesis of fentanyl and related analogs.

- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.

- ResearchGate. (2020). Structure-reactivity relationship in catalytic hydrogenation of heterocyclic compounds over ruthenium black-Part A: Effect of substitution of pyrrole ring and side chain in N-heterocycles.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.

- National Center for Biotechnology Information. (2022). Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation.

- ResearchGate. (2022). Searching the reductive amination involved in the synthesis of fentanyl....

- MDPI. (2020). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.

- Wikipedia. (n.d.). 2-Phenylethyl bromide.

- Google Patents. (2009). A method for the preparation of fentanyl.

- Defense Technical Information Center. (1991). The metabolites of fentanyl and.

- Drug Enforcement Administration. (2022). New Trends in the Illicit Manufacture of Synthetic Drugs.

- United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.

- Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl.

- Royal Society of Chemistry. (1998). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck Reaction [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. kuey.net [kuey.net]

- 6. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. benchchem.com [benchchem.com]

- 10. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: Elucidating the Structure of a Privileged Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Phenylethyl)pyrrolidine

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are foundational building blocks. Among these, the 3-substituted pyrrolidine motif is a "privileged structure," frequently appearing in molecules targeting a diverse range of biological pathways, from neurotransmission to gene transcription[1]. This compound (Molecular Formula: C₁₂H₁₇N, Molecular Weight: 175.27 g/mol ) represents a key synthon in this class, combining the rigid pyrrolidine core with a flexible and lipophilic phenylethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The unique combination of a chiral center at the 3-position, a saturated heterocycle, and an aromatic ring in this compound results in a distinct and information-rich NMR fingerprint.

Expertise & Causality: Predicting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of chemical shift data from analogous 3-substituted pyrrolidines and phenylethyl moieties[1][2]. The protons are labeled as shown in the structure below for clarity.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Field Insights |

| H-aromatic | 7.15 - 7.35 | Multiplet | 5H | Protons on the phenyl ring typically resonate in this region. The overlapping signals from the ortho, meta, and para protons will create a complex multiplet. |

| H2, H5 | 2.80 - 3.20 | Multiplet | 4H | These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield relative to other aliphatic protons. Their signals will be complex due to coupling with each other and with H3 and H4. |

| H-phenethyl (α) | 2.60 - 2.80 | Triplet (or Multiplet) | 2H | These benzylic protons are deshielded by the adjacent phenyl ring. They will couple with the β-protons, likely appearing as a triplet. |

| H3 | 2.30 - 2.50 | Multiplet | 1H | This methine proton is at the chiral center and is coupled to protons at C2, C4, and the side chain, resulting in a complex multiplet. |

| H-phenethyl (β) | 1.60 - 1.80 | Multiplet | 2H | These protons are coupled to both the benzylic (α) protons and the H3 methine proton. |

| H4 | 1.50 - 2.10 | Multiplet | 2H | These methylene protons on the pyrrolidine ring exist in a complex coupling network, with diastereotopic protons likely leading to further complexity. |

| N-H | 1.40 - 2.00 | Broad Singlet | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

Expertise & Causality: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. Based on data for pyrrolidine and substituted aromatics, the following shifts are predicted[3][4].

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| C-aromatic (quaternary) | 140 - 142 | The carbon atom of the phenyl ring attached to the ethyl chain is a quaternary carbon and appears in this typical region. |

| C-aromatic (CH) | 125 - 129 | The five CH carbons of the phenyl ring will resonate in this characteristic aromatic region. |

| C2, C5 | 46 - 55 | These carbons are directly attached to the nitrogen, causing a significant downfield shift. |

| C3 | 38 - 45 | The methine carbon at the substitution point. |

| C-phenethyl (α) | 35 - 40 | The benzylic carbon, shifted downfield by the aromatic ring. |

| C4 | 30 - 35 | A typical aliphatic methylene carbon within the pyrrolidine ring. |

| C-phenethyl (β) | 30 - 35 | The second carbon of the ethyl chain. |

Experimental Protocol: High-Resolution NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are chosen to improve signal dispersion and simplify the interpretation of complex multiplets.

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of 12-15 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of 220-240 ppm.

-

A relaxation delay of 2-3 seconds is standard. For quantitative analysis, longer delays (5-10s) may be necessary.

-

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Predicting the IR Spectrum

The predicted IR spectrum is an amalgamation of the characteristic absorptions of a secondary amine (the pyrrolidine ring) and a monosubstituted aromatic ring (the phenyl group)[5][6][7][8].

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Field Insights |

| 3300 - 3400 | N-H Stretch | Weak to Medium, Sharp | This band is characteristic of a secondary amine. Its intensity can be weak in nonpolar solvents or neat samples[5][6]. |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | These absorptions just above 3000 cm⁻¹ are a reliable indicator of C-H bonds on an aromatic ring. |

| 2850 - 2960 | Aliphatic C-H Stretch | Strong | Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the pyrrolidine ring and ethyl chain. |

| 1600, 1495, 1450 | Aromatic C=C Stretch | Medium to Strong | These "skeletal" vibrations are highly characteristic of the phenyl ring. The pattern of these bands can sometimes give clues about the substitution pattern. |

| 1400 - 1500 | N-H Bend | Medium | The scissoring vibration of the N-H bond often appears in this region. |

| 730-770 & 690-710 | Aromatic C-H Out-of-Plane Bend | Strong | These two strong bands are highly diagnostic for a monosubstituted benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the modern standard, requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan. The background spectrum of air is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹. The choice of 4 cm⁻¹ resolution is a standard balance between detail and signal-to-noise.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Visualization: IR Analysis Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Expertise & Causality: Predicting the Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₁₇N. The nominal molecular weight is 175 Da. As per the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here[9]. The molecular ion peak is therefore predicted at a mass-to-charge ratio (m/z) of 175. A high-resolution mass spectrometer (HRMS) would detect the exact mass, e.g., 175.1361.

-

Key Fragmentation Pathways: In an Electron Ionization (EI) source, the molecular ion is a high-energy radical cation (M⁺˙) that undergoes fragmentation. The fragmentation of nitrogen-containing heterocycles is often directed by the nitrogen atom[10].

-

α-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the pyrrolidine ring, this would lead to the loss of a hydrogen radical or the side chain, but more significantly, it stabilizes the resulting cation. A major fragment is expected at m/z 70 , corresponding to the [C₄H₈N]⁺ ion formed by the loss of the phenylethyl radical (•CH₂CH₂Ph). This is often a very prominent peak.

-

Benzylic Cleavage: The bond between the α and β carbons of the phenylethyl side chain is a benzylic bond. Cleavage of this bond would generate the highly stable tropylium ion (m/z 91 , [C₇H₇]⁺) and a neutral radical. The tropylium ion is a classic, highly abundant fragment for compounds containing a benzyl group.

-

Other Fragments: A peak at m/z 104 could arise from the cleavage of the bond between the pyrrolidine ring and the side chain, yielding a [C₈H₈]⁺˙ ion (styrene radical cation).

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 175 | [C₁₂H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 104 | [C₈H₈]⁺˙ | Cleavage of C3-Cβ bond |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 70 | [C₄H₈N]⁺ | α-Cleavage (Loss of phenylethyl radical) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is standard for volatile, thermally stable small molecules.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) inlet, which provides separation and purification before ionization.

-

Ionization: Utilize a standard EI source with an electron energy of 70 eV. This energy level is an industry standard that produces reproducible fragmentation patterns and allows for library matching.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) at the highest m/z that is consistent with the molecular formula.

-

Analyze the isotopic pattern of the molecular ion to further confirm the elemental composition.

-

Identify major fragment ions and propose logical fragmentation pathways to validate the proposed structure.

-

Visualization: Mass Spectrometry Analysis Workflow

Caption: General workflow for GC-MS structural analysis.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide establishes a predictive benchmark for its spectroscopic signature: ¹H and ¹³C NMR will define the precise connectivity and chemical environment of all atoms; IR spectroscopy will rapidly confirm the presence of the secondary amine and monosubstituted aromatic ring; and mass spectrometry will verify the molecular weight while revealing characteristic fragmentation patterns, such as the formation of the tropylium ion (m/z 91) and the pyrrolidinyl fragment (m/z 70). By following the detailed, self-validating protocols outlined herein, researchers, scientists, and drug development professionals can confidently and accurately characterize this valuable heterocyclic building block.

References

- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- Zhang, W., et al. (2021). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. [Link]

- ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. [Link]

- Doulcet, J., et al. (2018).

- NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]

- SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone. [Link]

- eGyanKosh. (n.d.).

- Salem, M. A. I., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

- Mondal, B., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.

- Nguyen, T. T. H., et al. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam Journal of Science and Technology. [Link]

- American Chemical Society. (2021). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. [Link]

- Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. [Link]

- Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. CORE. [Link]

- SpectraBase. (n.d.). Pyrrolidine. [Link]

- PubChem. (n.d.). Pyrrolidine, 1-(1-phenylethyl)-. [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- Wikipedia. (n.d.). Phenylethylpyrrolidine. [Link]

- NIST. (n.d.).

- MDPI. (2004).

- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]

- PubChem. (n.d.). 2-(2-Phenylethyl)pyrrolidine. [Link]

- SpectraBase. (n.d.). Vapor Phase IR of (2R,3R,4R,5R)-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,4,5-tetracarboxylic acid O2,O5-diethyl ester O3,O4-dimethyl ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]

- 8. Pyrrolidine [webbook.nist.gov]

- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 10. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Phenylethyl)pyrrolidine

Introduction

3-(2-Phenylethyl)pyrrolidine is a versatile heterocyclic compound featuring a pyrrolidine ring substituted with a phenylethyl group. Its structure serves as a valuable scaffold in medicinal chemistry and neuroscience research.[1] The pyrrolidine motif is a cornerstone in the design of numerous biologically active agents, prized for its ability to introduce three-dimensional complexity and specific stereochemical conformations into a molecule.[2] This compound, in particular, acts as a key intermediate and building block for synthesizing novel therapeutics, especially those targeting neurological disorders.[1][3]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug discovery and development. Solubility and stability are not merely physical measurements; they are critical determinants of a compound's developability, influencing everything from reaction kinetics in synthesis to bioavailability and shelf-life in a final formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility and stability of this compound, offering field-proven methodologies and expert insights for researchers, scientists, and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [4] |

| Molecular Weight | 175.27 g/mol | [4] |

| CAS Number | 613676-70-3 | [4] |

| Physical Form | Solid | [5] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and bioavailability. The molecular structure of this compound presents a classic case of competing hydrophobic and hydrophilic characteristics.

Structural Influence on Solubility

The molecule can be deconstructed into two key components:

-

The Pyrrolidine Ring: As a cyclic secondary amine, this portion of the molecule is polar and capable of hydrogen bonding, particularly when protonated. The parent compound, pyrrolidine, is miscible with water.[6] This moiety contributes to aqueous solubility.

-

The Phenylethyl Group: This bulky, nonpolar aromatic side chain is hydrophobic. It significantly reduces the molecule's affinity for aqueous media and promotes solubility in organic solvents.

The interplay of these two groups dictates that this compound will exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. Its basic nitrogen (pKa of the conjugate acid is ~11 for pyrrolidine) means that its aqueous solubility will be highly pH-dependent.[6] In acidic media (pH < pKa), the amine will be protonated to form the corresponding pyrrolidinium salt, which is expected to be significantly more water-soluble than the free base.

Experimental Determination of Thermodynamic Solubility

To move from theoretical assessment to quantitative data, a robust experimental protocol is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that the system reaches a true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value under specific conditions.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical; for many compounds, 24-48 hours is sufficient, but a time-course experiment (measuring concentration at 24, 48, and 72 hours) is recommended to empirically confirm that equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Separation: Carefully withdraw an aliquot of the supernatant. It is imperative to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. This is best achieved by filtering the supernatant through a low-binding 0.45 µm filter (e.g., PTFE or PVDF). Centrifugation followed by careful removal of the supernatant is an alternative.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as the HPLC-UV method described below.

-

Calculation: Determine the solubility by comparing the measured concentration against a standard curve of the compound prepared in the same diluent.

| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |

| 0.1 N HCl | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable and common technique for quantifying the concentration of the analyte in solubility and stability samples.[7]

-

Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 10% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan of the compound).

-

Standard Curve: Prepare standards from 1 mg/mL stock in acetonitrile, with concentrations ranging from 1 µg/mL to 200 µg/mL.

This method is chosen for its ability to separate the relatively nonpolar analyte from polar buffer components and potential impurities. The acidic mobile phase ensures the amine is protonated, which generally leads to better peak shape on silica-based C18 columns.

Visual Workflow: Solubility Determination

Section 2: Stability Profile and Degradation Pathway Analysis

Chemical stability is a non-negotiable attribute for any compound intended for further development. Stability studies identify conditions that may lead to degradation, providing essential information for formulation development, packaging, and determining shelf-life. Forced degradation (or stress testing) is a systematic process to accelerate this degradation, revealing the intrinsic stability of the molecule and its likely degradation pathways.[8][9]

Predicted Chemical Liabilities

Based on the structure of this compound, several potential degradation pathways can be hypothesized:

-

Oxidation: The secondary amine of the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of N-oxides or ring-opened products. The benzylic-like carbon atom adjacent to the phenyl ring is also susceptible to oxidation. Studies on structurally similar pyrrolidines have shown that oxidative degradation, particularly in the presence of oxygen and metal catalysts like iron, can be a significant pathway.[10]

-

Photodegradation: The aromatic phenyl ring is a chromophore that can absorb UV light, potentially leading to photolytic degradation.

-

Extreme pH: While generally stable, extreme acidic or basic conditions at elevated temperatures could promote unforeseen degradation pathways.

Experimental Protocol for Forced Degradation

The objective of this protocol is to induce a target degradation of 5-20% to ensure that primary degradation products are formed without being consumed in secondary reactions.[11] The self-validating nature of this system comes from the use of a stability-indicating analytical method that can resolve all newly formed peaks from the parent compound.

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like a 50:50 acetonitrile:water mixture) is prepared. A control sample, protected from stress (stored at 4 °C in the dark), is analyzed alongside the stressed samples.

-

Acid Hydrolysis: Add an equal volume of 1 N HCl to the stock solution. Heat at 60 °C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.

-

Base Hydrolysis: Add an equal volume of 1 N NaOH to the stock solution. Heat at 60 °C for 24 hours. Withdraw samples at intermediate time points. Neutralize the sample with an equivalent amount of acid before HPLC analysis.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours, protected from light. Withdraw samples at intermediate time points.

-

Thermal Degradation: Store the stock solution at 60 °C for 7 days in the dark. Analyze samples periodically.

-

Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

Development of a Stability-Indicating Method

The analytical method used for a stability study must be "stability-indicating," meaning it can accurately measure the decrease in the concentration of the parent compound while separating it from all degradation products, process impurities, and excipients.[8] The HPLC-UV method described in Section 1.3 serves as an excellent starting point.

Validation Steps:

-

Specificity: Analyze all stressed samples. The method is specific if the parent peak is well-resolved from all degradation peaks (resolution > 2).

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in both stressed and unstressed samples. A pure peak will have a consistent UV spectrum across its entire width. For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[7]

Visual Diagrams

Handling and Storage Recommendations

Based on the potential for oxidative and photolytic degradation, this compound should be handled with care.

-

Storage: The solid compound should be stored in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A storage temperature of 2-8 °C is recommended.

-

In Solution: Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept in amber vials at low temperatures and protected from light.

Conclusion

While specific public-domain data on the solubility and stability of this compound is scarce, a thorough understanding of its chemical structure allows for the design of a robust scientific strategy for its characterization. The molecule's amphiphilic nature suggests pH-dependent aqueous solubility and good solubility in organic solvents. Its primary stability liability is likely oxidation at the pyrrolidine nitrogen. The comprehensive protocols detailed in this guide provide researchers with the necessary tools to generate reliable solubility and stability data, enabling the confident progression of this valuable chemical scaffold in research and development pipelines.

References

- Chemsrc. CAS#:936225-50-2 | this compound hydrochloride. [Link]

- MedCrave.

- NIH National Library of Medicine. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

- Wikipedia. Pyrrolidine. [Link]

- CORE. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. [Link]

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

- NIH National Library of Medicine.

- Biomedical Journal of Scientific & Technical Research.

- Research Journal of Pharmacy and Technology.

- NIH National Library of Medicine. Pyrrolidine | C4H9N | CID 31268 - PubChem. [Link]

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

An In-depth Technical Guide to 3-(2-Phenylethyl)pyrrolidine: Synthesis, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile template for introducing three-dimensional diversity. This guide provides a detailed exploration of a specific, yet under-documented derivative, 3-(2-Phenylethyl)pyrrolidine. While a definitive historical record of its initial discovery remains elusive in readily available literature, this document pieces together its likely synthetic origins based on established chemical principles and explores its potential pharmacological significance by examining structurally related compounds. This technical guide is intended to serve as a foundational resource for researchers interested in the synthesis, derivatization, and potential applications of this and similar pyrrolidine-based molecules.

Introduction: The Significance of the Pyrrolidine Moiety in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This structural feature is critical in the development of potent and selective ligands for a wide array of receptors and enzymes. The pyrrolidine nucleus is found in a diverse range of pharmaceuticals, from antiviral agents to central nervous system (CNS) modulators.[3] The phenylethylamine moiety is another privileged fragment in neuropharmacology, forming the backbone of many neurotransmitters and psychoactive compounds. The combination of these two pharmacophores in this compound suggests a high potential for biological activity, particularly within the CNS.

Historical Context and Postulated Discovery

A comprehensive search of scientific literature and historical chemical databases did not yield a seminal publication detailing the first synthesis and characterization of this compound. However, the synthesis of structurally related compounds in the mid-20th century provides a likely timeframe and context for its initial preparation.

Research into analgesics and CNS-active agents in the 1960s saw the exploration of numerous piperidine and pyrrolidine derivatives. A notable 1969 publication by Helsley and colleagues on the synthesis of 1-substituted 3-pyrrolidinylanilides as potent analgesics describes the preparation of 3-tosyl-1-phenethylpyrrolidine as a key intermediate.[4] This indicates that the synthesis of N-phenethylated 3-substituted pyrrolidines was within the realm of established chemical methodology of that era. It is highly probable that the parent compound, this compound, was synthesized around this time as a building block or as part of broader structure-activity relationship (SAR) studies, even if its specific preparation was not formally published as a standalone discovery.

The synthetic strategies of the time would have likely involved multi-step sequences, starting from commercially available precursors. The lack of a dedicated publication for this specific molecule may be due to its role as an intermediate in the synthesis of more complex, patented compounds or its inclusion in broader studies where individual building blocks were not the primary focus.

Synthetic Strategies: A Representative Protocol

While the original synthesis of this compound is not explicitly documented, a plausible and efficient laboratory-scale preparation can be designed based on modern and classical synthetic methods for 3-substituted pyrrolidines. A common and effective approach involves the Wittig reaction to form a key alkene intermediate, followed by catalytic hydrogenation.

A representative synthetic workflow is outlined below:

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Benzylidenepyrrolidine (Wittig Reaction)

-

Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde. In this step, the ketone at the 3-position of pyrrolidin-3-one is converted to a benzylidene group.

-

Procedure:

-

To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C.

-

Allow the resulting deep red solution of the ylide to stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of N-protected pyrrolidin-3-one (1.0 eq) in anhydrous THF dropwise. An N-protecting group, such as a Boc (tert-butyloxycarbonyl) group, is crucial to prevent side reactions involving the pyrrolidine nitrogen.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-protected 3-benzylidenepyrrolidine.

-

Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to obtain 3-benzylidenepyrrolidine.

-

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Rationale: Catalytic hydrogenation is a standard and efficient method for the reduction of a carbon-carbon double bond to a single bond. This step saturates the exocyclic double bond of the intermediate to yield the final product.

-

Procedure:

-

Dissolve 3-benzylidenepyrrolidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w, typically 5-10 mol% of Pd).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

-

Pharmacological Profile and Mechanism of Action

Direct pharmacological data for this compound is sparse in the public domain. However, by examining the structure-activity relationships of closely related compounds, a putative pharmacological profile can be inferred. The molecule's structure, combining a pyrrolidine ring with a phenylethylamine tail, strongly suggests activity at monoamine transporters, which are key regulators of neurotransmitter levels in the synapse.

Interaction with Monoamine Transporters

The monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) are the primary targets for many CNS-active drugs, including antidepressants and stimulants.[5] The phenylethylamine scaffold is a well-established pharmacophore for these transporters.

-

Dopamine Transporter (DAT): Pyrrolidine-containing cathinones, such as α-PVP, which share the pyrrolidine ring, are potent DAT inhibitors.[6] The phenylethyl group in this compound mimics the structure of dopamine and phenethylamine, suggesting a high likelihood of interaction with DAT.

-

Serotonin and Norepinephrine Transporters (SERT and NET): Studies on 3,4-disubstituted pyrrolidines have identified compounds with potent inhibitory activity at all three monoamine transporters (DAT, SERT, and NET).[7] The specific substitution pattern on the pyrrolidine ring and the nature of the aromatic moiety are critical determinants of selectivity.

The likely mechanism of action of this compound at these transporters is competitive inhibition of neurotransmitter reuptake. By binding to the transporter protein, it would block the re-entry of dopamine, serotonin, and/or norepinephrine into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.

Caption: Postulated signaling pathway for this compound.

Putative Receptor Binding Profile

Based on data from structurally analogous compounds, the following table summarizes the expected binding affinities of this compound. It is crucial to note that these are extrapolated values and require experimental validation.

| Target | Predicted Affinity (Ki) | Rationale |

| Dopamine Transporter (DAT) | High to Moderate | The phenylethylamine core is a classic DAT ligand. |

| Serotonin Transporter (SERT) | Moderate to Low | Pyrrolidine derivatives often show affinity for SERT.[3] |

| Norepinephrine Transporter (NET) | Moderate to Low | Structurally similar compounds exhibit NET inhibition.[3] |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be rationally modified by altering its chemical structure. Key areas for derivatization include the pyrrolidine ring, the ethyl linker, and the phenyl group.

-

Substitution on the Pyrrolidine Ring: Introduction of substituents at other positions on the pyrrolidine ring can modulate potency and selectivity. For example, hydroxylation or the addition of small alkyl groups can alter the binding pose and interactions with the target protein.

-

Modification of the Phenyl Ring: Substitution on the phenyl ring with electron-withdrawing or electron-donating groups can significantly impact binding affinity and functional activity at monoamine transporters. Halogenation, for instance, is a common strategy to enhance potency.

-

Alterations to the Ethyl Linker: The length and rigidity of the linker between the pyrrolidine and phenyl rings are critical. Shortening, lengthening, or introducing conformational constraints can fine-tune the compound's pharmacological profile.

Future Directions and Therapeutic Potential

While this compound itself is not a known therapeutic agent, its core structure represents a valuable starting point for the design of novel CNS-active compounds. Its potential as a monoamine reuptake inhibitor makes it a lead candidate for the development of new treatments for a range of neurological and psychiatric disorders, including:

-

Depression and Anxiety: By modulating serotonin and norepinephrine levels.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Through its potential effects on dopamine and norepinephrine signaling.

-

Neurodegenerative Diseases: Where the enhancement of dopaminergic neurotransmission may be beneficial.

Further research is warranted to fully characterize the pharmacological profile of this compound and to explore the therapeutic potential of its derivatives. Key next steps should include:

-

Definitive Pharmacological Profiling: Comprehensive in vitro binding and functional assays to determine its affinity and efficacy at a wide range of CNS targets, particularly the monoamine transporters.

-

In Vivo Characterization: Preclinical studies in animal models to assess its pharmacokinetic properties, behavioral effects, and therapeutic potential.

-

Lead Optimization: A systematic medicinal chemistry program to synthesize and evaluate derivatives with improved potency, selectivity, and drug-like properties.

Conclusion